molecular formula C22H22N2O5 B11626980 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

Cat. No.: B11626980
M. Wt: 394.4 g/mol
InChI Key: FAJATTYYPNXUCW-UHFFFAOYSA-N
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Description

ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core substituted with ethoxy and carboxylate groups, and an amino group linked to a dihydro-benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core The quinoline derivative is then functionalized with ethoxy and carboxylate groupsCommon reagents used in these reactions include ethyl chloroformate, sodium ethoxide, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-6-ETHOXYQUINOLINE-3-CARBOXYLATE is unique due to its combination of functional groups and structural features.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C22H22N2O5/c1-3-26-15-6-7-18-16(12-15)21(17(13-23-18)22(25)27-4-2)24-14-5-8-19-20(11-14)29-10-9-28-19/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,23,24)

InChI Key

FAJATTYYPNXUCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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